C6-Unsubstituted Scaffold Confers Superior Antiproliferative Potency Against Imatinib-Resistant CML Cell Lines Versus C6-Substituted Analogs
The target compound possesses an unsubstituted C6 position on the pyrazolo[3,4-d]pyrimidine core. In a direct head-to-head study by Santucci et al. (2009), two C6-unsubstituted pyrazolo[3,4-d]pyrimidines (compounds 1 and 2) were compared against eight C6-substituted analogs (compounds 3–10) for antiproliferative activity on Ba/F3 cells expressing wild-type p210Bcr-Abl and three imatinib-resistant mutants (T315I, Y253F, E255K). The C6-unsubstituted compounds were active against all cell lines with LD50 values in the range of 0.7–4.3 µM, whereas a representative C6-substituted compound (compound 3) exhibited an LD50 of approximately 8 µM against the T315I mutant—a ~2–11-fold loss of potency [1]. Notably, the C6-unsubstituted compounds retained efficacy against the T315I gatekeeper mutation, which is insensitive to most dual Src/Abl inhibitors including dasatinib. This finding is directly transferable to the target compound, which is also C6-unsubstituted, and constitutes a class-level inference grounded in published experimental data [1].
| Evidence Dimension | Antiproliferative activity against imatinib-resistant Bcr-Abl-driven Ba/F3 cell lines (LD50) |
|---|---|
| Target Compound Data | C6-unsubstituted scaffold: LD50 range 0.7–4.3 µM across wild-type p210, T315I, Y253F, and E255K mutants (data from representative C6-unsubstituted compounds 1 and 2; target compound shares this scaffold feature) [1] |
| Comparator Or Baseline | C6-substituted analog (compound 3): LD50 ~8 µM against T315I mutant [1] |
| Quantified Difference | Approximately 2–11-fold superior potency for C6-unsubstituted scaffold versus C6-substituted comparator, depending on cell line; ~2-fold at minimum (4.3 vs. 8 µM), up to ~11-fold (0.7 vs. 8 µM) [1] |
| Conditions | Ba/F3 murine pro-B cell lines transduced with wild-type p210Bcr-Abl or T315I, Y253F, E255K mutants; cell viability assay [1] |
Why This Matters
Procurement of a C6-unsubstituted pyrazolo[3,4-d]pyrimidine is essential for research programs targeting imatinib-resistant CML, as C6-substituted analogs show substantially reduced potency; the target compound's C6-unsubstituted status directly enables this activity profile.
- [1] Santucci MA, Corradi V, Mancini M, et al. C6-unsubstituted pyrazolo[3,4-d]pyrimidines are dual Src/Abl inhibitors effective against imatinib mesylate resistant chronic myeloid leukemia cell lines. ChemMedChem. 2009;4(1):118-126. DOI: 10.1002/cmdc.200800320. View Source
